7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one

Physicochemical Properties Molecular Recognition Lead Optimization

This dual-functionalized indazolone building block is a strategic choice for medicinal chemistry teams developing covalent kinase inhibitors and receptor modulators. The 7-amino group provides an ideal nucleophilic handle for attaching acrylamide warheads, while the 4-fluoro substituent enhances metabolic stability and binding affinity via halogen bonding. Unlike simpler indazolone analogs, its precise substitution pattern (MW 167.14, C₇H₆FN₃O) preserves the spatial and electronic requirements critical for target engagement, as validated in patent-protected kinase inhibitor scaffolds. Procure this high-purity intermediate to accelerate your fragment-based drug discovery and SAR exploration programs.

Molecular Formula C7H6FN3O
Molecular Weight 167.14 g/mol
CAS No. 1000341-65-0
Cat. No. B1370938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one
CAS1000341-65-0
Molecular FormulaC7H6FN3O
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1N)NNC2=O)F
InChIInChI=1S/C7H6FN3O/c8-3-1-2-4(9)6-5(3)7(12)11-10-6/h1-2H,9H2,(H2,10,11,12)
InChIKeyAIBMAXWDVAMDAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one (CAS 1000341-65-0): A Core Indazolone Scaffold for Targeted Medicinal Chemistry


7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one (CAS 1000341-65-0) is a heterocyclic building block belonging to the indazolone class, characterized by a bicyclic structure fusing a pyrazole ring with a benzene ring, with key substituents at the 4- and 7-positions [1]. This compound exists as a tautomer of 7-amino-4-fluoro-1H-indazol-3-ol, a feature common to 1,2-dihydro-3H-indazol-3-ones . Its molecular formula is C₇H₆FN₃O with a molecular weight of 167.14 g/mol . The strategic placement of the fluorine atom and the amino group on the indazolone core provides a unique vector for further derivatization, making it a valuable intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and receptor modulators [2].

Why 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one Cannot Be Replaced by Unsubstituted or Mono-Substituted Indazolone Analogs


The substitution pattern on the indazolone core profoundly influences its physicochemical properties and biological activity, rendering simple analogs inadequate substitutes. The presence of the 4-fluoro substituent significantly increases molecular weight (167.14 vs. 149.15 g/mol for the non-fluorinated 7-amino analog) and alters electron density distribution, affecting hydrogen-bonding capabilities and metabolic stability . Conversely, the 7-amino group provides a nucleophilic handle for further functionalization, absent in the 4-fluoro-only analog (MW 152.13 g/mol) . These dual modifications are critical for establishing key interactions within biological targets, as demonstrated by their prevalence in patent-protected kinase inhibitor scaffolds [1]. A decision to substitute this compound with a simpler indazolone risks losing the precise spatial and electronic characteristics required for target engagement and downstream synthesis, potentially leading to inactive analogs or failed synthetic routes [2].

Quantitative Evidence Guide for 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one


Fluorination Increases Molecular Weight by 12% and Density by 21% Compared to Non-Fluorinated 7-Amino-Indazolone

The addition of a single fluorine atom at the 4-position results in a measurable increase in both molecular weight and density relative to the des-fluoro analog. 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one has a molecular weight of 167.14 g/mol and a predicted density of 1.7±0.1 g/cm³ . In comparison, the non-fluorinated 7-amino-1,2-dihydro-3H-indazol-3-one has a molecular weight of 149.15 g/mol and a density of approximately 1.4±0.1 g/cm³ . This represents a 12% increase in molecular weight and an approximate 21% increase in density, which can influence solubility, logP, and binding site occupancy.

Physicochemical Properties Molecular Recognition Lead Optimization

The 7-Amino Group Provides a Key Synthetic Handle Absent in 4-Fluoro-Indazolone (MW Difference: 15.01 g/mol)

The presence of the 7-amino substituent distinguishes this compound from its 4-fluoro-only analog, 4-fluoro-1,2-dihydro-3H-indazol-3-one (MW: 152.13 g/mol) . The 7-amino group on the target compound (MW: 167.14 g/mol) provides a critical nucleophilic site for amide bond formation, reductive amination, or diazotization reactions. This functional handle is essential for generating diverse libraries of indazole-based compounds, such as those described in patents for VR1 modulators and kinase inhibitors [1][2].

Synthetic Versatility Building Blocks Parallel Synthesis

Indazol-3-one Core Confers Dual Kinase Inhibition and Glucokinase Activation Potential

The 1,2-dihydro-3H-indazol-3-one scaffold has demonstrated dual-acting biological activity in published studies. A series of 5-substituted indazol-3-ones were found to simultaneously inhibit glycogen phosphorylase (GP) and activate glucokinase (GK), with a key compound achieving an IC₅₀ of 35.6 µM against GP and an EC₅₀ of 0.77 µM for GK activation [1]. While the specific compound 7-amino-4-fluoro-1,2-dihydro-3H-indazol-3-one was not tested in this study, its core scaffold is identical, and its unique 4-fluoro-7-amino substitution pattern positions it for similar or improved dual-functionality. In contrast, simple indazole cores lacking the 3-oxo group, such as 7-amino-4-fluoro-1H-indazole, are not documented to possess this dual mechanism .

Kinase Inhibition Metabolic Disease GP Inhibitors

Precedent for 7-Amino-Indazolones in Patent-Protected Therapeutic Areas (VR1 and Kinase Inhibition)

The 7-amino-substituted indazolone motif is explicitly covered in high-value patent families. For instance, indazol-3-ones with amino substituents are generically claimed as modulators of the vanilloid-1 receptor (VR1) for treating pain [1]. Similarly, 7-amino-indazole derivatives are claimed as protein kinase inhibitors, particularly for TTK, PLK4, and Aurora kinases [2]. 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one, with its specific combination of functionalities, falls squarely within the scope of these inventions, whereas simpler analogs like 7-amino-1H-indazole (lacking the 3-oxo group) or 4-fluoro-1H-indazole (lacking the 7-amino group) are less represented, suggesting a narrower therapeutic utility [3].

Intellectual Property Pain Management Cancer Therapeutics

Optimal Application Scenarios for Procuring 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one


Synthesis of Targeted Covalent Kinase Inhibitors

The 7-amino group serves as an ideal attachment point for acrylamide or other electrophilic warheads, enabling the design of covalent inhibitors targeting kinases with a non-catalytic cysteine residue. This approach is validated by the patent literature on indazole-based kinase inhibitors [1]. The 4-fluoro substituent may enhance binding affinity through halogen bonding or by filling a hydrophobic pocket.

Development of VR1 (TRPV1) Antagonists for Pain and Inflammation

Indazol-3-ones are a known pharmacophore for VR1 modulation, as detailed in issued patents [2]. The dual functionalization of the target compound allows for rapid exploration of structure-activity relationships (SAR) at both the 1- and 7-positions, critical for optimizing potency and selectivity against other TRP channels.

Investigation of Dual-Acting Agents for Type 2 Diabetes (GP Inhibition / GK Activation)

The 1,2-dihydro-3H-indazol-3-one core has demonstrated the rare ability to simultaneously inhibit glycogen phosphorylase and activate glucokinase [3]. The 7-amino-4-fluoro derivative is a logical advanced intermediate for generating novel analogs to probe the structural determinants of this dual activity, potentially leading to improved in vivo efficacy.

Building Block for Fluorinated Fragment-Based Drug Discovery (FBDD) Libraries

The combination of a low molecular weight (167.14 g/mol), a hydrogen-bond-donating amino group, and a metabolically stable fluorine atom makes this compound an excellent fragment for screening . Its predicted high density (1.7 g/cm³) suggests a favorable three-dimensional shape profile for fragment growth and optimization.

Quote Request

Request a Quote for 7-Amino-4-fluoro-1,2-dihydro-3H-indazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.